Introduction: The Strategic Role of Trifluoromethylated Aliphatic Scaffolds in Modern Chemistry
Introduction: The Strategic Role of Trifluoromethylated Aliphatic Scaffolds in Modern Chemistry
An In-depth Technical Guide to 1-(Trifluoromethyl)cyclohexan-1-amine (CAS 134424-35-4): A Building Block for Modern Chemistry
Abstract
This technical guide provides a comprehensive overview of 1-(Trifluoromethyl)cyclohexan-1-amine, a fluorinated aliphatic amine of significant interest to researchers in medicinal chemistry, drug discovery, and materials science. The strategic incorporation of a trifluoromethyl group onto a cyclohexane scaffold imparts unique physicochemical properties that are highly sought after in the design of novel molecules. This document details the compound's properties, proposes a robust synthetic pathway with mechanistic insights, and presents a theoretical analysis of its spectral characteristics. Furthermore, it covers essential safety and handling protocols and explores its potential applications as a versatile chemical building block. This guide is intended for scientists and technical professionals seeking to leverage the unique attributes of this compound in their research and development programs.
The introduction of fluorine atoms into organic molecules is a cornerstone of modern medicinal chemistry, with nearly 40% of recently FDA-approved drugs featuring at least one fluorine atom.[1] The trifluoromethyl (CF₃) group, in particular, is prized for its ability to profoundly alter a molecule's properties.[2] Its strong electron-withdrawing nature and high lipophilicity (Hansch π value of +0.88) can enhance metabolic stability by blocking sites of oxidation, improve binding affinity to biological targets, and increase membrane permeability and oral bioavailability.[3]
When the CF₃ group is installed on a non-aromatic, saturated scaffold like a cyclohexane ring, it creates a three-dimensional structure that can better mimic the shapes of endogenous ligands and explore complex binding pockets within proteins. 1-(Trifluoromethyl)cyclohexan-1-amine combines the benefits of the CF₃ group with a versatile primary amine handle on a conformationally rich cyclohexane core. The geminal arrangement of the amine and trifluoromethyl groups creates a sterically defined quaternary center, offering a unique vector for molecular elaboration. This makes it a highly valuable building block for creating libraries of novel compounds with potential applications as pharmaceuticals, agrochemicals, and advanced materials.[4][5]
Physicochemical and Computed Properties
The fundamental properties of 1-(Trifluoromethyl)cyclohexan-1-amine and its commonly used hydrochloride salt are summarized below. This data is critical for planning reactions, purification, and storage.
| Property | Value (Free Base) | Value (Hydrochloride Salt) | Source(s) |
| CAS Number | 134424-35-4 | 1311315-20-4 | [6] |
| Molecular Formula | C₇H₁₂F₃N | C₇H₁₃ClF₃N | [5][6] |
| Molecular Weight | 167.17 g/mol | 203.63 g/mol | [5][6] |
| Physical Form | Not specified (likely liquid) | Solid | |
| Storage Conditions | Sealed in dry, 2-8°C | Inert atmosphere, 2-8°C | [5][6] |
| SMILES | NC1(C(F)(F)F)CCCCC1 | C1CCC(CC1)(C(F)(F)F)N.Cl | [5][6] |
| Topological Polar Surface Area (TPSA) | 26.02 Ų | Not Applicable | [6] |
| Computed logP | 2.21 | Not Applicable | [6] |
Synthesis and Mechanistic Considerations
Proposed Synthetic Pathway
The most direct approach involves the nucleophilic trifluoromethylation of a cyclohexanone-derived imine using Ruppert's reagent (trimethyl(trifluoromethyl)silane, TMSCF₃).
Caption: Proposed synthetic workflow for 1-(Trifluoromethyl)cyclohexan-1-amine.
Step-by-Step Laboratory Protocol
Disclaimer: This is a representative protocol and should be adapted and optimized under appropriate laboratory safety procedures.
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Imine Formation: To a solution of cyclohexanone (1.0 eq) in toluene, add benzylamine (1.05 eq). Fit the flask with a Dean-Stark apparatus and reflux the mixture until no more water is collected. The solvent is then removed under reduced pressure to yield the crude N-benzyl cyclohexanimine, which can be used directly in the next step.
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Nucleophilic Trifluoromethylation: Dissolve the crude imine in anhydrous THF and cool the solution to 0°C under an inert atmosphere (e.g., Argon). Add TMSCF₃ (1.5 eq) followed by a catalytic amount of a fluoride initiator, such as tetrabutylammonium fluoride (TBAF, ~5 mol%). Allow the reaction to slowly warm to room temperature and stir for 12-18 hours.
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Workup and Deprotection: Upon completion (monitored by TLC or GC-MS), quench the reaction by adding a saturated aqueous solution of NH₄Cl. Extract the aqueous layer with ethyl acetate. Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate. The crude N-benzyl protected amine is then dissolved in methanol, and palladium on carbon (10 wt. %) is added. The mixture is subjected to hydrogenation (H₂ balloon or Parr apparatus) until the benzyl group is cleaved.
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Purification: After hydrogenolysis, the catalyst is filtered off through Celite, and the solvent is removed. The resulting crude 1-(Trifluoromethyl)cyclohexan-1-amine can be purified by distillation or flash column chromatography on silica gel to yield the final product.
Mechanistic Rationale
The key step is the addition of the trifluoromethyl nucleophile to the imine. TMSCF₃ itself is not nucleophilic enough; it requires an activator. A catalytic amount of a fluoride source (like TBAF) attacks the silicon atom, generating a highly reactive, transient trifluoromethyl anion (⁻CF₃) or a hypervalent silicate species which then attacks the electrophilic carbon of the C=N double bond.[7] The use of a benzyl protecting group for the amine is strategic: it is robust enough to withstand the trifluoromethylation conditions but can be easily removed under standard hydrogenolysis conditions, which are generally clean and high-yielding.
Theoretical Spectral Analysis and Characterization
For a novel or specialized compound, readily available spectral data can be scarce. However, a theoretical analysis based on its structure provides a powerful tool for researchers to identify and characterize the molecule during synthesis and quality control.
Mass Spectrometry (MS)
Under Electron Impact (EI) ionization, the molecular ion (M⁺) peak is expected at an m/z of 167.10. The fragmentation pattern would be characteristic of an aliphatic amine and a cyclohexane derivative.
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Molecular Ion (M⁺): m/z = 167.
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Loss of NH₂: [M - 16]⁺ = m/z 151.
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Loss of CF₃: [M - 69]⁺ = m/z 98. This would be a significant fragment due to the stability of the resulting secondary carbocation.
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Alpha-Cleavage: Cleavage of the C-C bond adjacent to the nitrogen is a classic fragmentation for amines. This would lead to the loss of an ethyl radical (C₂H₅•) from the ring, resulting in a fragment around m/z 138.
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Cyclohexane Ring Fragmentation: Complex fragmentation of the ring would produce a series of peaks in the lower mass range (e.g., m/z 83, 69, 55, 41).
Caption: Safe handling workflow for 1-(Trifluoromethyl)cyclohexan-1-amine.
Storage and Stability
The compound should be stored in a tightly sealed container in a dry, well-ventilated place, with recommended temperatures between 2-8°C. [6]Storing under an inert atmosphere (e.g., Argon) is advisable, especially for the free base, to prevent potential degradation from atmospheric moisture and CO₂.
Applications in Research and Development
A Versatile Building Block for Drug Discovery
1-(Trifluoromethyl)cyclohexan-1-amine is a prime candidate for use as a building block in drug discovery pipelines. Its value lies in the combination of three key features:
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3D Structural Complexity: The saturated cyclohexane ring provides a non-flat, conformationally mobile scaffold, which is increasingly favored over simple flat aromatic rings for achieving target selectivity and improving physicochemical properties.
-
Trifluoromethyl Group: As discussed, this group enhances metabolic stability, lipophilicity, and binding interactions. [3]3. Primary Amine Handle: The amine group is a key functional group for derivatization, allowing for the straightforward synthesis of amides, sulfonamides, ureas, and secondary/tertiary amines, enabling rapid exploration of the surrounding chemical space. [5]
Logical Derivatization Pathways
The primary amine serves as a versatile anchor point for library synthesis. Researchers can use parallel synthesis techniques to quickly generate a diverse set of analogues for structure-activity relationship (SAR) studies.
Caption: Common derivatization reactions utilizing the primary amine handle.
Conclusion
1-(Trifluoromethyl)cyclohexan-1-amine is a valuable and highly functionalized building block for chemical synthesis. Its unique structure, combining a trifluoromethyl group and a primary amine on a quaternary center of a cyclohexane ring, provides an excellent starting point for the development of novel compounds with desirable three-dimensional characteristics and enhanced physicochemical properties. While detailed published data on its synthesis and spectral properties are limited, established chemical principles allow for the confident prediction of its behavior and characteristics. This guide provides the foundational knowledge for researchers to synthesize, handle, and strategically employ this compound in their discovery programs.
References
Click to expand
-
Royal Society of Chemistry. (n.d.). Synthesis of trifluoromethyl cyclohexyl, cyclohexenyl and aryl compounds via stepwise Robinson annulation. Retrieved from [Link]
-
Bykova, T., Al-Maharik, N., Slawin, A. M. Z., & O'Hagan, D. (2017). Fluorinated cyclohexanes: Synthesis of amine building blocks of the all-cis 2,3,5,6-tetrafluorocyclohexylamine motif. Beilstein Journal of Organic Chemistry, 13, 727–732. Retrieved from [Link]
-
O'Hagan, D., et al. (2017). Fluorinated cyclohexanes: Synthesis of amine building blocks of the all-cis 2,3,5,6-tetrafluorocyclohexylamine motif. Beilstein Journal of Organic Chemistry, 13, 727-732. Retrieved from [Link]
- Google Patents. (n.d.). EP1044959A2 - Process for preparing a 1,1,1-trifluoro-2-aminoalkane.
-
NP-MRD. (n.d.). 13C NMR Spectrum (1D, 101 MHz, H2O, predicted) (NP0302552). Retrieved from [Link]
-
MDPI. (2021). Synthesis of 1-Trifluorometylindanes and Close Structures: A Mini Review. Retrieved from [Link]
-
MDPI. (2022). Synthesis, Characterization, and X-ray Crystallography, of the First Cyclohexadienyl Trifluoromethyl Metal Complex (η5-C6H7)Fe(CO)2CF3. Retrieved from [Link]
- Google Patents. (n.d.). CN1729155A - Cyclohexane derivatives and preparation methods thereof.
-
Purdue University. (2025, January 7). Altman lab discovers chemical method impacting pharmacy, beyond. Retrieved from [Link]
-
ResearchGate. (2025, August 6). Synthesis of 5-(trifluoromethyl)cyclohexane-1,3-dione and 3-amino-5-(trifluoromethyl)cyclohex-2-en-1-one: new trifluoromethyl building block. Retrieved from [Link]
-
PubMed. (2025, July 18). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Retrieved from [Link]
-
National Center for Biotechnology Information. (2025, July 18). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of α-trifluoromethyl amines. Retrieved from [Link]
- Google Patents. (n.d.). WO2011147576A1 - Process for the preparation of substituted 1-aminomethyl-2-phenyl-cyclohexane compounds.
-
University of Colorado Boulder. (n.d.). Infrared Spectroscopy. Retrieved from [Link]
-
University of California, San Diego. (2013, October 15). MS Interpretation-1: Introduction + Elemental Composition I. Retrieved from [Link]
-
Google Patents. (n.d.). United States Patent Office. Retrieved from [Link]
-
Master Organic Chemistry. (2016, November 23). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Retrieved from [Link]
-
ResearchGate. (n.d.). Review of 2,4-dichlorophenoxyacetic acid (2,4-D) biomonitoring and epidemiology. Retrieved from [Link]
- Google Patents. (n.d.). US5741928A - Process for producing bis (aminomethyl) cyclohexane.
-
Chemistry LibreTexts. (2025, January 1). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, September 30). 12.2: Interpreting Mass Spectra. Retrieved from [Link]
-
ACS Publications. (n.d.). Infrared Studies of Amine Complexes. I. Self-Association of Aniline in Cyclohexane Solution1. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Interpretation of Mass Spectra. Retrieved from [Link]
-
ResearchGate. (n.d.). Insight into the mode of action of 2,4-Dichlorophenoxyacetic acid (2,4-D) as an herbicide. Retrieved from [Link]
-
WIPO Patentscope. (2013, September 12). WO/2013/134424 RECOMBINANT HOST CELLS FOR THE PRODUCTION OF MALONATE. Retrieved from [Link]
-
PubMed. (2002, July 15). Review of 2,4-dichlorophenoxyacetic acid (2,4-D) epidemiology and toxicology. Retrieved from [Link]
Sources
- 1. N–Trifluoromethyl amines and azoles: An underexplored functional group in the medicinal chemist′s toolbox - American Chemical Society [acs.digitellinc.com]
- 2. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of 1-Trifluorometylindanes and Close Structures: A Mini Review | MDPI [mdpi.com]
- 5. Pannellum [meiji.ac.jp]
- 6. chemscene.com [chemscene.com]
- 7. α-Trifluoromethyl amine synthesis [organic-chemistry.org]
